![molecular formula C19H15N3OS2 B2575582 4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 341965-36-4](/img/structure/B2575582.png)
4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
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Description
The compound “4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile” has a molecular formula of C19H15N3OS2 and an average mass of 365.472 Da . It is a research chemical and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H15N3OS2. The compound contains 19 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . For a detailed structural analysis, one would typically refer to spectroscopic data (NMR, IR, MS) or X-ray crystallography data, which I currently do not have access to.Scientific Research Applications
Synthesis and Pharmaceutical Implications
4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, as part of the broader chemical family of pyrimidine derivatives, exhibits significant potential in pharmaceutical research, particularly in the synthesis of complex pharmaceuticals. Pyrimidines, including the specified compound, are crucial for developing drugs with a wide range of biological activities, such as anti-inflammatory, antibacterial, antiviral, and anticancer properties. The synthesis of pyrimidine derivatives has been a focal point in medicinal chemistry due to their structural versatility and therapeutic potential. For instance, hybrid catalysts have facilitated the synthesis of pyrimidines, demonstrating their broad applicability in creating biologically active molecules (Parmar, Vala, & Patel, 2023). Additionally, the development of functionalized quinazolines and pyrimidines for optoelectronic materials highlights the compound's utility beyond traditional pharmaceutical applications, underscoring its significance in the synthesis of luminescent and electroluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-Inflammatory Applications
Research developments in synthesizing, characterizing, and evaluating the anti-inflammatory activity of pyrimidine derivatives underscore the importance of these compounds in treating inflammation-related disorders. Pyrimidines, including this compound, have shown promise as COX inhibitors and possess analgesic properties, indicating their potential in developing new anti-inflammatory agents. The synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, for example, has been linked to significant in vitro anti-inflammatory activity, highlighting the therapeutic potential of pyrimidine derivatives in designing lead compounds for anti-inflammatory treatments (Gondkar, Deshmukh, & Chaudhari, 2013).
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-23-14-8-10-15(11-9-14)25-18-16(12-20)17(21-19(22-18)24-2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASFANUYKCGDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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